molecular formula C26H20N2O5 B2727798 (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 862978-47-0

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2727798
CAS No.: 862978-47-0
M. Wt: 440.455
InChI Key: FCBOHNTYINXHAG-LCYFTJDESA-N
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Description

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating novel therapeutic strategies for complex neurological and oncological disorders. This benzofuran-carboxamide derivative is structurally analogous to compounds investigated for their potential to interact with key pathological targets in Alzheimer's disease (AD) . The benzo[d][1,3]dioxole moiety, a common pharmacophore in neuroactive compounds, suggests potential for targeting multifaceted AD pathology, which is primarily characterized by the accumulation of misfolded proteins like amyloid-β (Aβ) aggregates and neurofibrillary tangles . Researchers are exploring its application as a potential inhibitor of these protein aggregation processes or as a modulator of enzymes like histone deacetylases (HDACs), given that related benzamide derivatives are established as HDAC inhibitors . HDAC inhibition represents a promising avenue for epigenetic regulation in various diseases, including cancer and neurodegenerative conditions. The specific structural features of this compound, including the acrylamido linker and the p-tolyl carboxamide group, are designed to optimize binding affinity and selectivity for its intended biological targets. This reagent provides a valuable chemical tool for scientists conducting in vitro assays and mechanistic studies to elucidate new pathways for disease intervention and to propel future drug discovery efforts .

Properties

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c1-16-6-10-18(11-7-16)27-26(30)25-24(19-4-2-3-5-20(19)33-25)28-23(29)13-9-17-8-12-21-22(14-17)32-15-31-21/h2-14H,15H2,1H3,(H,27,30)(H,28,29)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOHNTYINXHAG-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anti-cancer effects, neuroprotective capabilities, and implications in Alzheimer's disease.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A benzo[d][1,3]dioxole moiety.
  • An acrylamido linkage.
  • A benzofuran core.

Its molecular formula is C25H22N2O3C_{25}H_{22}N_2O_3, and it exhibits notable solubility in organic solvents, which facilitates its use in various biological assays.

1. Anti-Cancer Properties

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound was shown to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are critical mechanisms in cancer chemoresistance. This inhibition was linked to the modulation of vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10VEGFR inhibition
Compound BHeLa (cervical cancer)5P-glycoprotein inhibition

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. In vitro studies indicated that certain derivatives could significantly reduce Aβ42 aggregation, with maximum inhibition observed at concentrations around 25 µM. Electron microscopy confirmed the ability of these compounds to modulate fibrillogenesis effectively .

Key Findings:

  • Compounds demonstrated up to 54% inhibition of Aβ aggregation.
  • Significant neuroprotection was observed in mouse hippocampal neuronal HT22 cells against Aβ-induced cytotoxicity.

3. Mechanistic Insights

Molecular docking studies suggest that the orientation of the bicyclic aromatic rings in these compounds plays a crucial role in their biological activity. The structural configuration allows for optimal interactions with target proteins involved in aggregation processes and cancer pathways .

Case Study 1: Anti-Cancer Activity

In a controlled study involving various cancer cell lines:

  • Objective: Evaluate the cytotoxic effects of the compound on breast and cervical cancer cells.
  • Methodology: Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assays to assess viability.
  • Results: Significant dose-dependent reductions in cell viability were observed, indicating potent anti-cancer activity.

Case Study 2: Neuroprotection Against Aβ Toxicity

In another study focused on neuroprotection:

  • Objective: Determine the efficacy of the compound against Aβ-induced neuronal death.
  • Methodology: HT22 cells were pre-treated with the compound prior to exposure to Aβ42.
  • Results: The compound significantly reduced cell death compared to controls, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The Z-configuration in the target compound may influence binding modes compared to E-isomers like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide, which exhibits anti-obesity activity via PPAR-γ suppression . Stereochemical effects on bioactivity warrant further study.
  • Synthetic Efficiency : The target compound’s synthesis mirrors high-yield protocols (>95% purity) for acrylamides , whereas cyclopropane-containing analogs (e.g., compound 55) face lower yields (27%) due to synthetic complexity .

Critical Analysis :

  • The E-isomer’s efficacy in obesity models highlights the importance of stereochemistry, as Z-isomers (like the target compound) may exhibit divergent binding or metabolic stability.

Spectroscopic and Analytical Comparisons

All compounds discussed utilize ¹H NMR, ¹³C NMR, and HRMS for structural validation . The benzo[d][1,3]dioxole moiety produces characteristic aromatic and methylenedioxy signals, while acrylamide configurations (E/Z) are distinguishable via coupling constants in NMR.

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